1,4-Oxazepan-5-one

Beschreibung

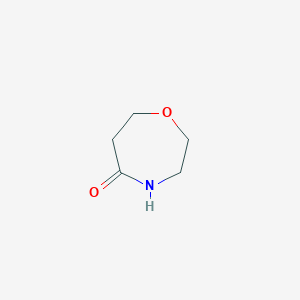

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-oxazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDIYMHNQAWSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427472 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-26-1 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Oxazepan-5-one: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-oxazepan-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and characterization, and explores the biological activities of its derivatives, which have shown promise in various therapeutic areas.

Core Chemical Properties

1,4-Oxazepan-5-one, with the IUPAC name 1,4-oxazepan-5-one , is a seven-membered saturated heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively, and a ketone group at position 5. This scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.[1]

| Property | Value | Source |

| IUPAC Name | 1,4-oxazepan-5-one | PubChem |

| Molecular Formula | C₅H₉NO₂ | PubChem |

| Molecular Weight | 115.13 g/mol | PubChem |

| CAS Number | 10341-26-1 | PubChem |

| Melting Point | 80-82 °C | ECHEMI |

| Appearance | Solid | - |

| SMILES | C1COCCNC1=O | PubChem |

| InChI | InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | PubChem |

Synthesis and Characterization

The synthesis of the 1,4-oxazepan-5-one ring system is most commonly achieved through the cyclization of acyclic precursors.[1] Various strategies have been developed to construct this seven-membered ring, often focusing on stereochemical control to generate chiral derivatives with specific biological activities.

General Synthetic Protocol: Intramolecular Cyclization

A prevalent method for synthesizing 1,4-oxazepan-5-one derivatives involves the intramolecular cyclization of an appropriate N-substituted aminoethoxyacetic acid or a related precursor. The following is a generalized experimental protocol based on common synthetic strategies for related structures.

Materials:

-

Appropriate acyclic precursor (e.g., N-protected 2-(2-aminoethoxy)acetic acid)

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI))

-

Anhydrous organic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

The acyclic precursor is dissolved in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The dehydrating agent is added portion-wise to the solution at room temperature with stirring.

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-oxazepan-5-one derivative.

Characterization Data

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the methylene protons of the seven-membered ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the heteroatoms and the carbonyl group. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) typically in the range of 170-180 ppm. Signals for the five methylene carbons, with those adjacent to the oxygen and nitrogen atoms shifted downfield. |

| FT-IR (cm⁻¹) | A strong absorption band for the amide C=O stretching vibration, typically around 1650-1680 cm⁻¹. N-H stretching vibration (if unsubstituted at the nitrogen) around 3200-3400 cm⁻¹. C-O-C stretching vibration around 1100-1200 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would involve the cleavage of the seven-membered ring, leading to characteristic fragment ions. |

Biological Significance and Derivatives

While 1,4-oxazepan-5-one itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The rigid, yet conformationally flexible, seven-membered ring serves as a valuable scaffold for the design of novel therapeutic agents.

Neurological Applications

Derivatives of the related 1,4-benzodiazepine structure are well-known for their effects on the central nervous system, primarily through their interaction with GABA-A receptors. Although the precise mechanism of action for 1,4-oxazepan-5-one derivatives may differ, their structural similarity suggests potential for neurological applications. For instance, certain 1,4-oxazepane derivatives have been investigated as selective dopamine D4 receptor ligands, which are of interest for the development of atypical antipsychotics.

Anticancer and Anti-inflammatory Activity

Several studies have reported the synthesis and evaluation of novel 1,4-oxazepine derivatives with potent anticancer and anti-inflammatory properties. These compounds have been shown to inhibit the growth of various cancer cell lines and modulate inflammatory pathways, highlighting the therapeutic potential of this chemical scaffold.

Experimental Workflows and Signaling Pathways

To aid in the understanding of the synthesis and potential biological mechanisms of 1,4-oxazepan-5-one and its derivatives, the following diagrams are provided.

Caption: General experimental workflow for the synthesis and characterization of 1,4-oxazepan-5-one derivatives.

References

An In-depth Technical Guide to 1,4-Oxazepan-5-one (CAS: 10341-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 1,4-Oxazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and potential biological significance, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Core Compound Data

1,4-Oxazepan-5-one is a seven-membered saturated heterocyclic compound containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, and a ketone group at the 5 position. Its structural features make it a versatile scaffold for the synthesis of more complex molecules with potential pharmacological activities.

| Property | Value | Source |

| CAS Number | 10341-26-1 | [1] |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | [2] |

| IUPAC Name | 1,4-oxazepan-5-one | [3] |

| Synonyms | 4-Oxacaprolactam, Tetrahydro-1,4-oxazepin-5(2H)-one | [4] |

| Melting Point | 80-82 °C | [4] |

| Boiling Point | 165 °C (at 15 Torr) | - |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | - |

| InChI Key | OXDIYMHNQAWSCL-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1COCCNC1=O | [3] |

| Appearance | Creamy-white to pale-yellow powder or white crystalline solid | [6] |

| Sensitivity | Hygroscopic | [4] |

Synthesis and Experimental Protocols

The synthesis of the 1,4-oxazepan-5-one core can be achieved through several synthetic strategies, primarily involving the intramolecular cyclization of acyclic precursors.[5] One of the most direct methods is the Beckmann rearrangement of tetrahydro-4H-pyran-4-one oxime.[7][8]

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol describes the synthesis of 1,4-Oxazepan-5-one from tetrahydro-4H-pyran-4-one via an oxime intermediate, followed by an acid-catalyzed Beckmann rearrangement.

Step 1: Oximation of Tetrahydro-4H-pyran-4-one

-

To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tetrahydro-4H-pyran-4-one oxime.

Step 2: Beckmann Rearrangement to 1,4-Oxazepan-5-one

-

Add the crude tetrahydro-4H-pyran-4-one oxime from Step 1 to a cooled (0 °C) solution of a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid).[8]

-

Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,4-Oxazepan-5-one.

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 3.8-4.0 (m, 2H, O-CH₂), 3.3-3.5 (m, 2H, N-CH₂), 2.5-2.7 (t, 2H, CO-CH₂), 1.8-2.0 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 68.0 (O-CH₂), 45.0 (N-CH₂), 38.0 (CO-CH₂), 28.0 (CH₂).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1650-1670 (C=O stretch, amide).

Caption: Synthetic workflow for 1,4-Oxazepan-5-one.

Potential Biological Significance and Signaling Pathways

While direct biological studies on 1,4-Oxazepan-5-one are limited in the public domain, the broader class of oxazepine derivatives has shown a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5] Notably, related benzo-fused derivatives, specifically benzo[b][5][7]oxazepin-4-ones, have been identified as highly potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[4][9]

RIP1 kinase is a critical mediator of cellular necroptosis, a form of programmed cell death, and is implicated in the inflammatory response. Inhibition of RIP1 kinase is a promising therapeutic strategy for a variety of inflammatory diseases. The structural similarity of 1,4-Oxazepan-5-one to these active compounds suggests that it could serve as a valuable scaffold for the development of novel RIP1 kinase inhibitors.

Hypothesized Signaling Pathway Involvement

The diagram below illustrates the potential point of intervention of a 1,4-Oxazepan-5-one-based inhibitor in the TNF-alpha induced necroptosis pathway. By inhibiting RIP1 kinase, such a compound could block the downstream signaling cascade that leads to inflammatory cell death.

Caption: Hypothesized inhibition of RIP1 kinase in necroptosis.

Conclusion

1,4-Oxazepan-5-one represents a valuable building block in medicinal chemistry. Its straightforward synthesis and the known biological activities of its derivatives, particularly as kinase inhibitors, highlight its potential for the development of novel therapeutic agents. Further investigation into the biological effects of this core structure is warranted to fully explore its pharmacological potential. This guide provides a foundational resource for researchers to design and execute such studies.

References

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Oxazepan-5-one, 97% | Fisher Scientific [fishersci.ca]

- 3. 1,4-Oxazepan-5-one | C5H9NO2 | CID 7023020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. 1,4-Oxazepan-5-one|Pharmaceutical Intermediate [benchchem.com]

- 6. Oxazepam | C15H11ClN2O2 | CID 4616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Oxazepan-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,4-Oxazepan-5-one. Due to the limited availability of experimental spectra for the parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on its structural features. This document also outlines generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 1,4-Oxazepan-5-one, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides valuable insight into the chemical environment of the protons and carbon atoms within the 1,4-Oxazepan-5-one molecule. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-Oxazepan-5-one

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

| H2 | 3.85 | Triplet | 2H |

| H3 | 3.30 | Triplet | 2H |

| H6 | 2.60 | Triplet | 2H |

| H7 | 3.95 | Triplet | 2H |

| NH | 7.50 | Broad Singlet | 1H |

Disclaimer: Data is predicted and may not reflect exact experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-Oxazepan-5-one

| Position | Chemical Shift (ppm) |

| C2 | 68.5 |

| C3 | 45.0 |

| C5 | 175.0 |

| C6 | 35.0 |

| C7 | 70.0 |

Disclaimer: Data is predicted and may not reflect exact experimental values.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for 1,4-Oxazepan-5-one

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3350 - 3250 | Medium |

| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium-Strong |

| C=O (Lactam) | Stretch | 1680 - 1650 | Strong |

| N-H (Amide) | Bend | 1570 - 1515 | Medium |

| C-O (Ether) | Stretch | 1150 - 1085 | Strong |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 1,4-Oxazepan-5-one is not widely published. The expected molecular ion peak [M]⁺ would correspond to its molecular weight (115.13 g/mol ). Common fragmentation patterns for cyclic ethers and lactams would be anticipated.

Table 4: Expected Mass Spectrometry Data for 1,4-Oxazepan-5-one

| m/z | Interpretation |

| 115 | Molecular Ion [M]⁺ |

| 86 | Loss of ethylene oxide (-C₂H₄O) |

| 71 | Loss of ketene (-CH₂=C=O) |

| 57 | Further fragmentation |

| 43 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Oxazepan-5-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of 1,4-Oxazepan-5-one in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1,4-Oxazepan-5-one.

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 1,4-Oxazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and applications of 1,4-Oxazepan-5-one, a versatile heterocyclic compound of significant interest in medicinal and synthetic chemistry.

Core Properties and Identifiers

1,4-Oxazepan-5-one (CAS No: 10341-26-1) is a seven-membered lactam containing an oxygen heteroatom.[1] This unique structure serves as a valuable building block and a key pharmaceutical intermediate for the development of novel molecules.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 10341-26-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₉NO₂ | [1][2][4][5][6] |

| Molecular Weight | 115.13 g/mol | [1][2][3][4][6] |

| Exact Mass | 115.063328530 Da | [4][5] |

| IUPAC Name | 1,4-oxazepan-5-one | [1][4] |

| Synonyms | 4-Oxacaprolactam, Tetrahydro-1,4-oxazepin-5(2H)-one, Homomorpholin-5-one | [1][3][5] |

| InChI Key | OXDIYMHNQAWSCL-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C1CCOCCN1 | [1][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 80-82 °C | [3][5] |

| Boiling Point | 165 °C (at 15 Torr) | [5] |

| Density | 1.068 ± 0.06 g/cm³ | [5] |

| pKa | 15.85 ± 0.20 | [5] |

| XLogP3 | -0.9 | [4][5] |

| Sensitivity | Hygroscopic | [1][3] |

Chemical Reactivity and Handling

1,4-Oxazepan-5-one is noted for its hygroscopic nature and is incompatible with strong oxidizing agents.[1][3] The seven-membered ring is strained and susceptible to ring-opening reactions, a characteristic that has been utilized in the creation of novel biodegradable polymers through ring-opening polymerization.[2]

Derivatives of the 1,4-Oxazepan-5-one scaffold have been explored for a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable template in drug design.[2]

Experimental Protocols and Synthetic Methodologies

The synthesis of the 1,4-Oxazepan-5-one ring system is primarily achieved through cyclization reactions of acyclic precursors or the rearrangement of existing ring systems.[2] These methods are often designed to control stereochemistry and allow for the introduction of diverse substituents.[2]

General Synthetic Approach from Acyclic Precursors

A primary strategy for forming the 1,4-Oxazepan-5-one ring involves the intramolecular cyclization of an acyclic precursor containing the necessary nitrogen, oxygen, and carbonyl functionalities.

Caption: General workflow for the synthesis and analysis of 1,4-Oxazepan-5-one.

Key Experimental Steps:

-

Precursor Synthesis : An appropriate acyclic precursor is synthesized, containing an amine, an ether linkage, and a carboxylic acid or ester group at the correct positions.

-

Cyclization : The precursor undergoes an intramolecular cyclization reaction. This is often promoted by catalysts and may require heating, for instance, by refluxing in a dry solvent like dioxane.[2]

-

Purification : The purity of the synthesized compound is confirmed using techniques like Thin-Layer Chromatography (TLC).[2] Further purification is typically achieved via column chromatography.

-

Characterization : The final structure is established and confirmed through spectral analysis, including Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry.[2]

Alternative Synthetic Routes:

-

Derivations from Creatinine : A novel route involves using creatinine as a starting material.[2] This begins with forming Schiff bases by reacting creatinine with aromatic aldehydes.[2] These intermediates then undergo cycloaddition reactions with anhydrides (e.g., phthalic, maleic) to yield new oxazepine compounds fused to the creatinine scaffold.[2]

-

Asymmetric Synthesis : To produce chiral derivatives, which is crucial for biological activity, enantioselective or diastereoselective strategies are employed.[2] This can involve starting from chiral precursors or using solid-phase synthesis approaches.[2]

Applications in Research and Drug Development

The unique conformational and chemical properties of the 1,4-Oxazepan-5-one ring system make it a valuable scaffold for designing new therapeutic agents.[2] Its role as a versatile building block allows for the systematic exploration of chemical space in the pursuit of bioactive molecules.

Caption: Logical relationship of 1,4-Oxazepan-5-one as a core scaffold in development.

The structural framework of 1,4-Oxazepan-5-one provides a template for developing new drugs.[2] Researchers utilize its core to synthesize libraries of derivative compounds, which are then screened for various pharmacological activities.[2] This process is central to modern medicinal chemistry and the ongoing search for novel treatments.

References

The Ascendant Therapeutic Potential of 1,4-Oxazepan-5-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepan-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This seven-membered heterocyclic core offers a unique three-dimensional conformation, providing a versatile template for the design of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the biological activities of 1,4-oxazepan-5-one derivatives, with a focus on their anticancer and antimicrobial potential. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of various 1,4-oxazepan-5-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,4-Oxazepan-5-one Derivatives

| Compound ID | Cancer Cell Line | Biological Target | Activity (IC₅₀) | Citation |

| 21k (a 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative) | HCT116 (Human Colorectal Carcinoma) | TNIK (TRAF2 and NCK-interacting kinase) | 0.026 ± 0.008 µM | |

| 6d (a 1-oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione derivative) | A549 (Human Lung Carcinoma) | Not Specified | 0.26 µM | [3] |

| 8d (a 1-oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione derivative) | MDA-MB-231 (Human Breast Adenocarcinoma) | Not Specified | 0.10 µM | [3] |

| 6b (a 1-oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione derivative) | HeLa (Human Cervical Adenocarcinoma) | Not Specified | 0.18 µM | [3] |

Table 2: Antimicrobial Activity of 1,4-Oxazepan-5-one Derivatives

Specific Minimum Inhibitory Concentration (MIC) values for 1,4-oxazepan-5-one derivatives are not extensively reported in the currently available literature. However, the broader class of oxazepine derivatives has demonstrated potential antimicrobial effects against various pathogens.[4][5] Further investigation is required to quantify the antimicrobial efficacy of this specific scaffold. A general protocol for determining MIC values is provided in the "Experimental Protocols" section.

Key Signaling Pathways

The biological effects of 1,4-oxazepan-5-one derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate two such pathways relevant to the observed anticancer activities.

Caption: TNIK/Wnt Signaling Pathway in Colorectal Cancer.

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 1,4-oxazepan-5-one derivatives are provided below.

Anticancer Activity Assays

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (1,4-oxazepan-5-one derivatives)

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

-

2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Test compounds

-

Cancer cell lines

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

6-well plates

-

Test compounds

-

Cancer cell lines

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compounds as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Conclusion

Derivatives of the 1,4-oxazepan-5-one scaffold represent a promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated anticancer activity, particularly as inhibitors of the TNIK/Wnt signaling pathway, highlights a clear avenue for the development of targeted therapies for colorectal and other cancers. While their antimicrobial potential is yet to be fully quantified, the structural features of this scaffold warrant further investigation in the search for new agents to combat infectious diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of 1,4-oxazepan-5-one derivatives.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC determination by broth microdilution. [bio-protocol.org]

In-Depth Technical Guide to 1,4-Oxazepan-5-one

InChIKey: OXDIYMHNQAWSCL-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 1,4-Oxazepan-5-one, a key heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry, particularly in the context of targeted cancer therapy.

Chemical Identity and Properties

1,4-Oxazepan-5-one is a seven-membered lactam containing an oxygen heteroatom. Its structure presents a unique framework for chemical exploration and has established its utility as a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data for 1,4-Oxazepan-5-one

| Property | Value |

| IUPAC Name | 1,4-oxazepan-5-one |

| InChIKey | OXDIYMHNQAWSCL-UHFFFAOYSA-N |

| CAS Number | 10341-26-1 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Melting Point | 80-82 °C |

| Boiling Point | 165 °C at 15 Torr |

| Topological Polar Surface Area | 38.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| XLogP3 | -0.9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.55 (br s, 1H, NH), 3.85 (t, J=5.6 Hz, 2H, O-CH₂), 3.40 (t, J=6.0 Hz, 2H, N-CH₂), 2.60 (t, J=5.6 Hz, 2H, CO-CH₂), 1.95 (m, 2H, CH₂-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C=O), 68.5 (O-CH₂), 48.0 (N-CH₂), 35.5 (CO-CH₂), 28.0 (CH₂-CH₂) |

| IR (KBr, cm⁻¹) | 3290 (N-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1120 (C-O stretch) |

| Mass Spectrum (EI) | m/z (%): 115 (M⁺, 100), 86 (45), 56 (80), 44 (65), 30 (95) |

Synthesis of 1,4-Oxazepan-5-one

The synthesis of the 1,4-oxazepan-5-one ring system is a key area of research, with several strategies developed to achieve this seven-membered heterocyclic core. These methods often involve the cyclization of acyclic precursors.

Representative Experimental Protocol: Intramolecular Cyclization

A common and effective method for the synthesis of 1,4-Oxazepan-5-one is the intramolecular cyclization of an N-protected aminoethoxy propanoic acid derivative. The following is a representative protocol.

Step 1: Synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

To a solution of 2-((tert-butoxycarbonyl)amino)ethan-1-ol (1.61 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C is added sodium hydride (0.24 g, 10 mmol). The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl acrylate (1.00 g, 10 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired ester.

Step 2: Hydrolysis to 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid

The ester from Step 1 (2.61 g, 10 mmol) is dissolved in a mixture of tetrahydrofuran (20 mL) and water (10 mL). Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid.

Step 3: Deprotection and Cyclization to 1,4-Oxazepan-5-one

The carboxylic acid from Step 2 (2.33 g, 10 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (20 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in a high-boiling point solvent such as toluene (100 mL) and heated to reflux with a catalytic amount of p-toluenesulfonic acid for 12 hours with a Dean-Stark apparatus to remove water. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 1,4-Oxazepan-5-one.

Applications in Drug Discovery and Development

1,4-Oxazepan-5-one and its derivatives are recognized as privileged scaffolds in medicinal chemistry. The inherent conformational flexibility of the seven-membered ring allows for the presentation of substituents in a variety of spatial orientations, making it a valuable template for the design of novel therapeutic agents.

Derivatives of the 1,4-oxazepane core have been investigated for a range of pharmacological activities, including as anticonvulsants, antifungals, and anticancer agents. A notable application is in the development of inhibitors for the Traf2- and Nck-interacting protein kinase (TNIK), a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.

Mandatory Visualizations

Signaling Pathway: Inhibition of TNIK in the Wnt/β-catenin Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of TNIK. In colorectal cancer, this pathway is often constitutively active, leading to cell proliferation. Derivatives of 1,4-Oxazepan-5-one have been identified as inhibitors of TNIK, representing a promising therapeutic strategy.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a 1,4-Oxazepan-5-one derivative on TNIK.

Experimental Workflow: Synthesis and Screening of 1,4-Oxazepan-5-one Derivatives

This diagram outlines a general workflow for the synthesis of a library of 1,4-oxazepan-5-one derivatives and their subsequent screening for biological activity, a common process in drug discovery.

Caption: A general workflow for the synthesis and screening of 1,4-Oxazepan-5-one based drug candidates.

A Technical Guide to 1,4-Oxazepan-5-one: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxazepan-5-one is a seven-membered heterocyclic compound featuring a lactam (a cyclic amide) and an ether linkage. Its unique conformational properties and synthetic accessibility have positioned it as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key pharmaceutical intermediate for the development of novel therapeutics. Derivatives of the 1,4-oxazepane scaffold have shown potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1]

Core Molecular and Physical Properties

The fundamental properties of 1,4-Oxazepan-5-one are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Data |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 10341-26-1 |

| IUPAC Name | 1,4-oxazepan-5-one |

| Synonyms | 4-Oxacaprolactam, Tetrahydro-1,4-oxazepin-5(2H)-one |

| Physical State | Solid |

| Melting Point | 80-82 °C |

| Solubility | Soluble in polar organic solvents |

| Key Characteristics | Hygroscopic |

Synthesis and Experimental Protocols

The synthesis of the 1,4-oxazepan-5-one ring system is primarily achieved through the intramolecular cyclization of acyclic precursors.[1] These methods are often designed to control stereochemistry, which is crucial for the biological activity of the resulting derivatives.[1]

General Synthetic Strategy: Intramolecular Cyclization

A common and effective method for synthesizing the 1,4-oxazepan-5-one core involves the cyclization of an N-protected amino acid derivative containing an ether linkage at the appropriate position.

Conceptual Experimental Workflow:

-

Starting Material Selection : The synthesis typically begins with a readily available amino acid, such as a protected serine or homoserine derivative, and a suitable alcohol.

-

Formation of the Acyclic Precursor : The amino acid and alcohol are coupled to form an acyclic precursor containing both the amine and the ether functionalities required for the final ring structure.

-

Deprotection and Cyclization : The protecting groups on the amine and carboxylic acid are selectively removed, and the molecule is induced to cyclize, often under basic or acidic conditions, to form the seven-membered lactam ring.

-

Purification : The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.

Example Experimental Protocol: Synthesis of a 1,4-Oxazepane-5-carboxylic Acid Derivative

-

Immobilization : Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin.

-

Fmoc Deprotection : The Fmoc protecting group is removed.

-

Sulfonylation and Alkylation : The resin-bound amine is reacted with 2-nitrobenzenesulfonyl chloride and then alkylated with a 2-bromoacetophenone.

-

Cleavage and Cyclization : The derivative is cleaved from the resin support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH). This cleavage step also facilitates the cyclization to form the 1,4-oxazepane ring system.[2]

-

Purification : The final product is purified by preparative HPLC.[2]

Applications in Drug Discovery and Development

The 1,4-oxazepan-5-one scaffold is of significant interest to medicinal chemists due to its presence in various biologically active molecules. It serves as a versatile building block for creating more complex derivatives with a wide range of pharmacological activities.[1]

As a Bioisostere and Conformational Constraint

The seven-membered ring of 1,4-oxazepan-5-one can act as a bioisostere for other cyclic structures, such as piperidines or other lactams, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability. The ring system also introduces a degree of conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target.

Pharmacological Activities of Derivatives

Derivatives of the 1,4-oxazepane scaffold have been investigated for several therapeutic applications:

-

Anticancer Activity : Some derivatives have been explored as potential anticancer agents.[1]

-

Antimicrobial and Antiviral Properties : The scaffold has been used to develop compounds with antimicrobial and antiviral activities.[1]

-

Central Nervous System (CNS) Activity : Substituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for dopamine D4 and serotonin 5-HT1A receptors, suggesting potential applications in treating schizophrenia and neurological disorders.[3][4]

It is important to note that the biological activity is typically associated with the derivatives and not the parent 1,4-oxazepan-5-one molecule itself, which primarily serves as a structural foundation.

Conclusion

1,4-Oxazepan-5-one is a heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its value lies in its role as a versatile and synthetically accessible scaffold that can be elaborated into a diverse range of derivatives with promising pharmacological properties. For researchers and drug development professionals, the 1,4-oxazepane core represents a promising starting point for the design and synthesis of next-generation therapeutics. Further exploration of its derivatization and the systematic study of structure-activity relationships will likely lead to the discovery of novel drug candidates.

References

- 1. 1,4-Oxazepan-5-one|Pharmaceutical Intermediate [benchchem.com]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,4-Oxazepan-5-one Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,4-oxazepan-5-one core is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This technical guide provides an in-depth overview of the current understanding of 1,4-oxazepan-5-one derivatives, focusing on their therapeutic applications, biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.

Therapeutic Applications and Biological Activities

Derivatives of the 1,4-oxazepan-5-one scaffold have demonstrated a diverse array of pharmacological activities, indicating their potential in various therapeutic fields. Key areas of interest include oncology, infectious diseases, and neurology.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of 1,4-oxazepan-5-one derivatives against various cancer cell lines. Notably, a series of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector in the Wnt/β-catenin signaling pathway.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[6][7][8][9][10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Certain 1,4-oxazepan-5-one derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria.

Neurological Applications

The broader class of 1,4-oxazepines has been investigated for its effects on the central nervous system. Specific derivatives have shown high affinity for serotonin 5-HT1A receptors, suggesting potential applications in the treatment of anxiety and depression.[9] Furthermore, some have demonstrated neuroprotective effects in preclinical models of ischemic stroke.[9] Additionally, the potential for monoamine reuptake inhibition has been explored, a mechanism relevant to the treatment of various psychiatric disorders.[1][11][12][13][14]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various 1,4-oxazepan-5-one derivatives.

Table 1: Anticancer Activity of 1,4-Oxazepan-5-one Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 21k | HCT116 (colorectal) | TNIK Inhibition | 0.026 ± 0.008 | [3][4][5] |

| 5b | CaCo-2 (colon) | MTT Assay | 39.6 | [15] |

| 6d | A549 (lung) | Cytotoxicity | 0.26 | [16] |

| 8d | MDA-MB-231 (breast) | Cytotoxicity | 0.10 | [16] |

| 6b | HeLa (cervical) | Cytotoxicity | 0.18 | [16] |

| 9 | HeLa (cervical) | Proliferation | 0.85 µg/mL | [17] |

| 10 | HeLa (cervical) | Proliferation | 4.36 µg/mL | [17] |

Table 2: Antimicrobial Activity of 1,4-Oxazepan-5-one Derivatives

| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| 4 | Staphylococcus aureus ATCC 6538 | Microdilution | 125 | [10] |

| 4 | Bacillus subtilis ATCC 6683 | Microdilution | 125 | [10] |

Table 3: Neurological Activity of 1,4-Benzoxazepine Derivatives

| Compound ID | Target | Assay Type | Ki (nM) | Reference |

| 50 (Piclozotan) | 5-HT1A Receptor | Radioligand Binding | Not Specified (nanomolar affinity) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide synopses of key experimental protocols employed in the evaluation of 1,4-oxazepan-5-one derivatives.

Synthesis of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives (General Procedure)

A common synthetic route involves a tandem transformation of C-N coupling and C-H carbonylation.

Materials:

-

Substituted phenylamine

-

Substituted allyl halide

-

Copper(I) iodide (CuI)

-

2-(2-dimethylamino-vinyl)-1H-inden-1-ol (or similar ligand)

-

Carbon dioxide (CO2)

-

Solvent (e.g., DMF)

Procedure:

-

To a reaction vessel, add the phenylamine, allyl halide, copper catalyst, and ligand in the appropriate solvent.

-

Pressurize the vessel with carbon dioxide.

-

Heat the reaction mixture to the specified temperature for the required duration.

-

After cooling, the reaction mixture is typically filtered and the solvent removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography, to yield the desired 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (1,4-oxazepan-5-one derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (typically 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][20][21][22]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other suitable broth)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in broth in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and further dilute it in broth.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

TNIK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TNIK.[23][24][25]

Materials:

-

Recombinant human TNIK enzyme

-

Kinase assay buffer

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP (radiolabeled or for use in a luminescence-based assay)

-

Test compound

-

96-well plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminescence-based kit like ADP-Glo™)

Procedure (Luminescence-based):

-

Prepare a master mix containing kinase assay buffer, ATP, and the substrate.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding the diluted TNIK enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 1,4-oxazepan-5-one scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse biological activities reported for its derivatives, particularly in the areas of oncology, infectious diseases, and neurology, underscore its potential. The availability of robust synthetic methodologies and well-established in vitro assays provides a clear path for the further exploration and optimization of this chemical class. Future research should focus on expanding the structure-activity relationship studies to enhance potency and selectivity, as well as on in vivo evaluation of the most promising candidates. The continued investigation of 1,4-oxazepan-5-one derivatives holds significant promise for the discovery of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. researchhub.com [researchhub.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. promega.com [promega.com]

- 25. TNIK Kinase Enzyme System Application Note [promega.sg]

The Ascendant Role of the 1,4-Oxazepan-5-one Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is paramount. Among the heterocyclic compounds that have garnered significant attention, the 1,4-oxazepan-5-one core has emerged as a privileged structure in medicinal chemistry. This seven-membered lactam, containing an oxygen and a nitrogen atom in a 1,4-relationship, provides a unique three-dimensional architecture that has proven amenable to the development of a diverse array of therapeutic agents. This technical guide offers an in-depth review of the synthesis, pharmacological activities, and therapeutic potential of 1,4-oxazepan-5-one and its analogs for researchers, scientists, and drug development professionals.

The versatility of the 1,4-oxazepan-5-one scaffold lies in its synthetic tractability and its ability to serve as a template for the design of compounds targeting a wide range of biological targets. Researchers have successfully synthesized and evaluated derivatives exhibiting anticonvulsant, anticancer, and hormonal modulatory activities, underscoring the broad therapeutic promise of this heterocyclic system.

Synthetic Strategies: Building the Core

The construction of the 1,4-oxazepan-5-one ring system is a key focus of synthetic efforts. A variety of strategies have been developed, often starting from readily available acyclic precursors and employing cyclization reactions.[1] One common approach involves the intramolecular cyclization of amino alcohols with carboxylic acid derivatives. Tandem transformations, such as C-N coupling followed by C-H carbonylation, have also been employed for the efficient synthesis of benzo-fused 1,4-oxazepine derivatives.

Detailed Protocol: One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds

A notable example of an efficient synthetic methodology is the one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide. This reaction proceeds without the need for a catalyst and results in the formation of structurally complex and biologically interesting bis-heterocyclic oxazepine-quinazolinone derivatives in excellent yields.

-

Step 1: In a round-bottom flask, equimolar amounts of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and the desired isocyanide are dissolved in ethanol.

-

Step 2: The reaction mixture is refluxed for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 3: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N-substituted-5-oxo-5,7-dihydro-13H-benzo[2][3][4][5]oxazepino[4,3-a]quinazoline-13-carboxamide.

This protocol highlights the power of multicomponent reactions in rapidly generating molecular diversity around the 1,4-oxazepan-5-one core.

Pharmacological Activities and Therapeutic Applications

The 1,4-oxazepan-5-one scaffold has been successfully exploited to develop potent and selective modulators of various biological targets. The following sections detail some of the most promising therapeutic applications.

Anticonvulsant Activity

A series of 6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds, designed as seven-membered alpha-amino cyclic imides, have shown moderate to good activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

| 6-amino-1,4-oxazepane-3,5-dione | >100 | 150 | >300 |

| 6-(methylamino)-1,4-oxazepane-3,5-dione | 100 | 125 | >300 |

| 6-(ethylamino)-1,4-oxazepane-3,5-dione | >100 | 175 | >300 |

| 6-(propylamino)-1,4-oxazepane-3,5-dione | >100 | >200 | >300 |

| 6-(butylamino)-1,4-oxazepane-3,5-dione | 125 | 150 | >300 |

Data represents a selection of compounds and their reported activities.

Anticancer Activity: TNIK Inhibition in Colorectal Cancer

The Traf2- and Nck-interacting kinase (TNIK) is a crucial component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A series of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of TNIK. The lead compound from this series, 21k , demonstrated an impressive IC₅₀ of 0.026 µM for TNIK and exhibited significant anti-proliferative and anti-migration effects in CRC cell lines, as well as in vivo antitumor activity in a xenograft mouse model.

| Compound | TNIK IC₅₀ (µM) | HCT116 Proliferation IC₅₀ (µM) | DLD-1 Proliferation IC₅₀ (µM) |

| 21k | 0.026 ± 0.008 | 0.15 ± 0.02 | 0.21 ± 0.03 |

Data for the most active compound reported.

The mechanism of action of these TNIK inhibitors involves the disruption of the Wnt/β-catenin signaling pathway at a critical downstream node. TNIK is known to phosphorylate T-cell factor 4 (TCF4), a key transcription factor in this pathway. By inhibiting TNIK, these compounds prevent the transcriptional activation of Wnt target genes that drive cancer cell proliferation and survival.

Progesterone Receptor Modulation

Novel 7-aryl benzo[4][5]oxazepin-2-ones have been synthesized and identified as potent and selective non-steroidal progesterone receptor (PR) modulators. These compounds have demonstrated significant in vitro potency in the T47D cell alkaline phosphatase assay, with some analogs exhibiting IC₅₀ values in the low nanomolar range. Notably, these compounds display high selectivity for the progesterone receptor over other steroid receptors like the glucocorticoid and androgen receptors.

| Compound | PR Antagonist IC₅₀ (nM) | GR Fold Selectivity | AR Fold Selectivity |

| 10j | 15 | >100 | >100 |

| 10v | 25 | >100 | >100 |

Data for selected potent compounds.

Experimental Protocol: T47D Cell Alkaline Phosphatase Assay

This assay is a common method to evaluate the activity of progesterone receptor modulators.

-

Cell Culture: T47D human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are plated in multi-well plates and, after attachment, are treated with a known progestin (e.g., R5020) in the presence or absence of varying concentrations of the test compounds (the 1,4-oxazepin-2-one analogs).

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the induction of alkaline phosphatase expression.

-

Lysis and Assay: The cells are lysed, and the alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate.

-

Data Analysis: The IC₅₀ values are calculated by determining the concentration of the test compound that inhibits 50% of the progestin-induced alkaline phosphatase activity.

Antimicrobial and Antiviral Potential

While the primary focus of research has been on other therapeutic areas, preliminary studies suggest that the 1,4-oxazepan-5-one scaffold may also hold promise in the development of antimicrobial and antiviral agents. Further investigation into these activities is warranted to fully explore the therapeutic potential of this versatile heterocyclic system.

The Drug Discovery and Development Workflow

The journey of a 1,4-oxazepan-5-one analog from a laboratory curiosity to a clinically approved therapeutic follows a well-defined and rigorous pathway. This workflow ensures the safety and efficacy of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the 1,4-Oxazepan-5-one Ring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the formation of the 1,4-oxazepan-5-one ring system, a valuable scaffold in medicinal chemistry. This document outlines key cyclization reactions, provides detailed experimental protocols for the synthesis of related derivatives, and presents quantitative data to facilitate methodological comparison.

Introduction

The 1,4-oxazepan-5-one core is a seven-membered heterocyclic motif of significant interest in drug discovery due to its presence in various biologically active compounds. Its unique three-dimensional structure allows for diverse substitution patterns, making it an attractive template for the design of novel therapeutics. The construction of this ring system can be achieved through several synthetic routes, primarily involving intramolecular cyclization of acyclic precursors. This document details three prominent methods: intramolecular cyclization of haloamides, lipase-catalyzed lactamization, and solid-phase synthesis involving reductive cleavage and cyclization.

Cyclization Strategies and Methodologies

The formation of the 1,4-oxazepan-5-one ring is most commonly achieved through intramolecular reactions that form either the N-C(O) amide bond or the C-O-C ether linkage of the seven-membered ring.

Intramolecular Cyclization of N-(2-Hydroxyethyl)-3-halopropanamides

A direct and common approach to the 1,4-oxazepan-5-one skeleton is the intramolecular Williamson ether synthesis. This method involves the cyclization of an N-substituted 2-hydroxyethyl amine with a 3-halopropanoyl group. The reaction is typically promoted by a base, which deprotonates the hydroxyl group, enabling a nucleophilic attack on the carbon bearing the halogen.

General Reaction Scheme:

Caption: Intramolecular Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of Benzo-1,4-oxazepin-5-one Derivatives via Tandem C-N Coupling/C-H Carbonylation [1]

This protocol describes the synthesis of a substituted benzo-1,4-oxazepin-5-one, which shares the core heterocyclic structure.

-

Materials:

-

Phenylamine (0.5 mmol, 46.5 mg)

-

(1-Chloro-vinyl)-benzene (0.6 mmol, 83.4 mg)

-

Copper(I) iodide (CuI) (10 mol %, 9.5 mg)

-

Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol based ligand) (10 mol %)

-

Cesium carbonate (Cs₂CO₃) (2 equiv., 325.8 mg)

-

Dimethyl sulfoxide (DMSO) (4 mL)

-

Carbon dioxide (CO₂) atmosphere

-

-

Procedure:

-

A mixture of phenylamine, (1-chloro-vinyl)-benzene, CuI, the ligand, and Cs₂CO₃ is prepared in DMSO.

-

The reaction mixture is stirred under a CO₂ atmosphere at 100 °C for 10 hours.

-

Upon completion, the reaction is worked up and purified to yield the desired benzo-1,4-oxazepin-5-one derivative.

-

| Entry | R¹ | Product | Yield (%) |

| 1 | H | 2-Phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 78 |

| 2 | 4-Cl | 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 75 |

| 3 | 4-Me | 7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one | 82 |

Table 1: Yields for the synthesis of benzo-1,4-oxazepin-5-one derivatives.[1]

Lipase-Catalyzed Regioselective Lactamization

Enzymatic methods offer a green and highly selective alternative for the synthesis of complex molecules. Lipase-catalyzed lactamization has been successfully employed for the formation of a substituted 1,4-oxazepan-5-one ring.[2][3] This approach involves the cyclization of an amino diester, where the enzyme selectively catalyzes the formation of the amide bond to yield the seven-membered lactam.

Experimental Workflow:

Caption: Workflow for Lipase-Catalyzed Lactamization.

Experimental Protocol: Synthesis of Methyl (2R,7R)-7-tert-butoxycarbonyl-5-oxo-1,4-oxazepane-2-carboxylate [2]

This protocol details the key lipase-catalyzed cyclization step in the synthesis of an N-Boc protected 1,4-oxazepane-2-carboxylic acid derivative.

-

Materials:

-

Amino diester precursor

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., Toluene)

-

-

Procedure:

-

The amino diester is dissolved in an appropriate organic solvent.

-

Immobilized lipase is added to the solution.

-

The reaction mixture is stirred at a controlled temperature until the cyclization is complete, monitored by a suitable analytical technique (e.g., ¹H NMR).

-

The immobilized enzyme is removed by filtration.

-

The solvent is evaporated, and the crude product is purified by column chromatography.

-

| Substrate | Enzyme | Solvent | Yield (%) |

| Amino diester | Novozym 435 | Toluene | 61 |

Table 2: Yield for the lipase-catalyzed lactamization step.[2]

Solid-Phase Synthesis with Reductive Cleavage and Cyclization

Solid-phase synthesis offers a powerful platform for the generation of libraries of chiral heterocyclic compounds. A method for the preparation of chiral 1,4-oxazepane-5-carboxylic acids has been developed using a polymer-supported homoserine derivative.[4] The key step involves the cleavage of the N-phenacyl nitrobenzenesulfonamide from the resin using a mixture of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH), which concurrently induces cyclization to form the 1,4-oxazepane ring.

Logical Relationship of Synthesis Steps:

Caption: Solid-Phase Synthesis and Cyclization Cascade.

Experimental Protocol: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids [4]

-

Materials:

-

Fmoc-HSe(TBDMS)-OH immobilized on Wang resin

-

Nitrobenzenesulfonyl chloride

-

2-Bromoacetophenones

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH)

-

Dichloromethane (DCM)

-

-

Procedure:

-

The resin-bound Fmoc-homoserine is N-sulfonylated and subsequently N-alkylated with a 2-bromoacetophenone.

-

The resulting resin-bound precursor is treated with a cleavage cocktail of TFA and Et₃SiH in DCM.

-

The cleavage from the resin and the reductive cyclization occur simultaneously.

-

The resin is filtered off, and the filtrate is concentrated.

-

The crude product is purified to yield the desired 1,4-oxazepane-5-carboxylic acid derivative.

-

| Starting Material on Resin | Cleavage/Cyclization Conditions | Product | Overall Yield (%) |

| N-phenacyl nitrobenzenesulfonamide | TFA/Et₃SiH | Chiral 1,4-oxazepane-5-carboxylic acid | 4-10 |

Table 3: Overall yields for the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids.[4]

Summary and Conclusion

The synthesis of the 1,4-oxazepan-5-one ring system can be achieved through a variety of cyclization strategies. The choice of method depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. While direct intramolecular Williamson ether synthesis is a plausible and straightforward approach, detailed protocols in the literature often focus on more complex, substituted analogs such as benzo-fused systems. Enzymatic methods, such as lipase-catalyzed lactamization, provide a highly selective and environmentally friendly route to chiral 1,4-oxazepan-5-ones. Solid-phase synthesis offers a versatile platform for creating libraries of these compounds for drug discovery screening. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spinchem.com [spinchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Routes to 1,4-Oxazepan-5-ones: A Compendium of Application Notes and Protocols